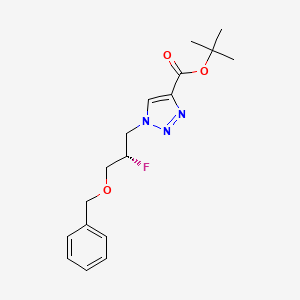

tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate

Description

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC guidelines as tert-butyl (S)-1-(2-fluoro-3-phenylmethoxypropyl)-1H-1,2,3-triazole-4-carboxylate , reflecting its substituents and stereochemistry. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂FN₃O₃ |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | tert-butyl (S)-1-(2-fluoro-3-phenylmethoxypropyl)-1H-1,2,3-triazole-4-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)F |

| InChI Key | IAFAVNRAMBWTSH-UHFFFAOYSA-N |

The (S)-configuration at the 2-fluoro position distinguishes this enantiomer from its (R)-counterpart, a critical detail for chiral synthesis. Synonyms include tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate and 1-(2-fluoro-3-phenylmethoxypropyl)-4-(tert-butoxycarbonyl)-1H-1,2,3-triazole, though these are less commonly used.

Structural Features and Functional Group Analysis

The molecule’s architecture comprises four distinct functional regions (Table 2):

| Functional Group | Position/Role |

|---|---|

| 1,2,3-Triazole ring | Core heterocycle with N1 and N2 atoms |

| tert-Butyl ester | C4 position; enhances lipophilicity |

| 2-Fluoropropyl chain | Chiral center (S-configuration) at C2 |

| Benzyloxy group | O-linked to C3; protects hydroxyl |

The 1,2,3-triazole ring adopts a planar geometry, enabling π-π interactions and metal coordination. The tert-butyl ester at C4 introduces steric bulk, reducing hydrolysis susceptibility compared to methyl or ethyl esters. The 2-fluoropropyl chain introduces chirality and polar C-F bonds, which alter electronic distribution and hydrogen-bonding potential. The benzyloxy group serves as a protective moiety for hydroxyl groups during synthetic sequences, as seen in peptide and glycoside chemistry.

Stereochemical analysis reveals the (S)-configuration at the fluorinated carbon, a feature confirmed by the compound’s chiral SMILES string and InChI descriptor. This configuration impacts molecular recognition in enantioselective reactions, making it crucial for asymmetric catalysis or receptor binding.

Historical Context in Triazole Chemistry

1,2,3-Triazoles gained prominence following the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which streamlined triazole synthesis. Early triazole derivatives focused on non-fluorinated analogs, but the integration of fluorine—a strategy pioneered in the 2000s—enhanced metabolic stability and bioavailability in drug candidates. The tert-butyl ester, widely adopted in the 1990s, became a staple in prodrug design due to its slow hydrolysis kinetics.

Properties

Molecular Formula |

C17H22FN3O3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

tert-butyl 1-[(2S)-2-fluoro-3-phenylmethoxypropyl]triazole-4-carboxylate |

InChI |

InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)15-10-21(20-19-15)9-14(18)12-23-11-13-7-5-4-6-8-13/h4-8,10,14H,9,11-12H2,1-3H3/t14-/m0/s1 |

InChI Key |

IAFAVNRAMBWTSH-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CN(N=N1)C[C@@H](COCC2=CC=CC=C2)F |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Specifically, its structural features allow it to act as a ligand for various receptors, potentially influencing pathways related to neuropharmacology and oncology.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The incorporation of the triazole ring in the structure of tert-butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate enhances its ability to inhibit tumor growth by interfering with cellular proliferation mechanisms. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, making this compound a candidate for further exploration in anticancer drug development .

Neuropharmacological Applications

The compound's potential as a modulator of nicotinic acetylcholine receptors has been explored. Compounds with similar structures have demonstrated activity as partial agonists at these receptors, which are implicated in cognitive functions and mood regulation. The development of selective ligands targeting these receptors could lead to novel treatments for disorders such as depression and anxiety .

Case Study 1: Anticancer Efficacy

In a study focusing on triazole derivatives, researchers synthesized various compounds including this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism was attributed to the activation of caspase pathways, which are crucial for programmed cell death .

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of triazole derivatives highlighted the potential of this compound as a selective modulator of nicotinic receptors. In vitro studies demonstrated that the compound could enhance neurotransmitter release in neuronal cultures, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the fluorinated propyl chain can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on substituents, stereochemistry, and functional groups. Key analogs and their distinguishing features are summarized below:

Notes: *Estimated molecular weights based on formula; exact values may vary.

Structural and Functional Differences

- Triazole vs. Azetidine/Quinazolinone Cores: The 1,2,3-triazole core (CuAAC-derived) offers rigidity and hydrogen-bonding capacity, whereas azetidine (4-membered ring) and quinazolinone (fused bicyclic) cores provide distinct conformational and electronic profiles .

- Fluorine Placement: The 2-fluoropropyl group in the target compound contrasts with the C5-fluoro in quinazolinone derivatives, affecting dipole moments and binding affinities .

- Stereochemical Specificity : The (S)-configuration is rare among analogs; most listed compounds lack defined stereocenters, highlighting its uniqueness in enantioselective applications.

Physicochemical Properties

- Solubility: The benzyloxy group enhances organic-phase solubility compared to non-aromatic analogs like tert-butyl 3-formylazetidine-1-carboxylate .

- Metabolic Stability: Fluorine at the propyl position may reduce oxidative metabolism relative to non-fluorinated triazoles, extending half-life in biological systems.

Biological Activity

tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound contains a triazole ring, known for its diverse pharmacological properties, and a fluorinated propyl chain, which may enhance its bioactivity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C17H22FN3O3

- Molecular Weight : 335.4 g/mol

- IUPAC Name : tert-butyl 1-[(2S)-2-fluoro-3-phenylmethoxypropyl]triazole-4-carboxylate

- InChI Key : IAFAVNRAMBWTSH-AWEZNQCLSA-N

Structural Features

The compound features:

- A tert-butyl ester group , enhancing lipophilicity.

- A benzyloxy group , which may influence its interaction with biological targets.

- A fluorinated propyl chain , potentially increasing metabolic stability and selectivity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The triazole ring can participate in hydrogen bonding and π-π stacking interactions with enzyme active sites.

- Receptor Modulation : The compound may act on specific receptors, altering their activity through competitive or non-competitive inhibition.

- Cell Membrane Interaction : The fluorinated component may enhance membrane permeability, facilitating cellular uptake.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines at nanomolar concentrations.

Case Study: Cytotoxicity in Leukemic Cells

A study demonstrated that triazole derivatives could induce morphological changes in Jurkat T-cells, such as:

- Apoptotic bodies formation

- Membrane blebbing

- Chromatin condensation

These effects were associated with reduced mitochondrial membrane potential and DNA damage without direct DNA intercalation .

Anticholinesterase Activity

Research on 1,2,3-triazole hybrids has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have demonstrated IC50 values lower than standard treatments like donepezil .

Summary of Biological Activities

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Introduction of the benzyloxy group using benzyl chloride.

- Esterification with tert-butyl alcohol.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new drug candidates targeting specific enzymes or receptors. Its unique structural features make it suitable for applications in organic synthesis and materials science.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Key steps include:

- Preparation of a propargyl derivative with the tert-butyl carboxylate group.

- Reaction with an azide-containing precursor (e.g., 3-(benzyloxy)-2-fluoropropyl azide) under Cu(I) catalysis.

- Stereochemical control is achieved using chiral ligands or enantiopure starting materials to ensure the (S)-configuration . Post-synthesis, purification via silica gel chromatography and characterization by / NMR and HPLC ensure structural fidelity .

Q. Which techniques are critical for structural elucidation and purity assessment?

- X-ray crystallography : Resolves stereochemistry and confirms the triazole ring regiospecificity (1,4-substitution). SHELX software is widely used for refinement .

- NMR spectroscopy : NMR identifies the fluorine environment, while - COSY and NOESY verify spatial proximity of substituents .

- Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 566.4 [M+1] in one study) .

- HPLC with chiral columns : Determines enantiomeric excess (e.g., 95% ee reported in enantioselective syntheses) .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis?

- Chiral auxiliaries : Use enantiopure precursors like (S)-3-fluoropropyl derivatives to direct stereochemistry.

- Asymmetric catalysis : Iridium or copper catalysts with chiral ligands (e.g., phosphoramidites) enable enantioselective bond formation .

- Dynamic kinetic resolution : Applied in multi-step syntheses to favor the (S)-configured product . Post-synthesis, circular dichroism (CD) or vibrational circular dichroism (VCD) can validate stereochemical outcomes .

Q. What methodologies are used to evaluate the compound’s biological activity?

- Antiproliferative assays : Test against cancer cell lines (e.g., NCI-H522 lung cancer cells) using MTT assays. Activity correlates with substituent effects; bulkier groups at triazole position 5 reduce efficacy .

- Enzyme inhibition studies : Screen against targets like proteases or kinases. Triazole-carboxylates often inhibit enzymes via hydrogen bonding or π-π stacking .

- Molecular docking : Predict binding modes using software like AutoDock Vina. The benzyloxy and fluorine groups enhance hydrophobic interactions with active sites .

Q. How should researchers address contradictions in biological activity data?

- Variable cell line sensitivity : Activity may differ between NCI-H522 (lung) and A498 (kidney) cells due to uptake or metabolic differences. Normalize data using cell viability controls .

- Purity thresholds : Impurities >3% (by HPLC) can skew results. Re-purify via preparative HPLC or recrystallization .

- Solvent effects : DMSO concentration in assays >0.1% may artifactually inhibit cell growth. Use low-DMSO controls .

Q. What computational approaches predict the compound’s stability and reactivity?

- DFT calculations : Model hydrolysis susceptibility of the tert-butyl ester or fluoropropyl group. Solvent models (e.g., PCM) simulate aqueous environments .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

- Degradation pathway analysis : Use software like SPARC to predict pH-dependent stability. The benzyloxy group may undergo oxidative cleavage in acidic conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.